Chloro(meso-tetraphenylporphinato)chromium

Übersicht

Beschreibung

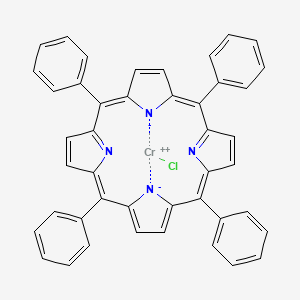

Chloro(meso-tetraphenylporphinato)chromium is a coordination compound where a chromium ion is complexed with a meso-tetraphenylporphyrin ligand and a chloride ion. This compound is known for its vibrant color and unique chemical properties, making it a subject of interest in various fields of scientific research.

Wirkmechanismus

Target of Action

The primary target of Chromium(III) Tetraphenylporphine Chloride is the beta subunit of mitochondrial ATP synthase . This protein plays a crucial role in cellular energy production and metabolic regulation .

Mode of Action

Chromium(III) Tetraphenylporphine Chloride interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The exact mode of interaction remains elusive .

Biochemical Pathways

The compound affects the metabolism of blood glucose , regulation of insulin resistance , and metabolism of lipids . It is also involved in the redox reactions forming -yl complexes of Cr(IV) and Cr(V) under the action of different oxidative agents .

Result of Action

The molecular and cellular effects of Chromium(III) Tetraphenylporphine Chloride’s action are primarily related to its role in enhancing insulin sensitivity and managing glucose metabolism . It also impacts cellular energy metabolism and overall metabolic balance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chloro(meso-tetraphenylporphinato)chromium typically involves the reaction of meso-tetraphenylporphyrin with a chromium salt, such as chromium(III) chloride, in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete complexation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(meso-tetraphenylporphinato)chromium undergoes various chemical reactions, including:

Reduction: It can also undergo reduction reactions, where the chromium center is reduced to a lower oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents like sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions often occur in the presence of excess ligands under mild heating conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-chromium species, while substitution reactions can produce various ligand-substituted chromium porphyrin complexes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Catalysis: Cr(III) meso-Tetraphenylporphine Chloride is used as a catalyst in several chemical reactions:

- Epoxidation: It catalyzes the exo-selective epoxidation of norbornene . It also catalyzes the epoxidation of cis-polybutadiene .

- Imine Synthesis: Cr(III) meso-Tetraphenylporphine Chloride catalyzes the dehydrogenative synthesis of imines from alcohols and amines .

- Polymerization: It is used to polymerize styrene oxide catalytically under various conditions in the presence of bis(triphenylphosphine)iminium chloride .

- Carbonylation of Epoxides: In combination with dicobalt octacarbonyl, Cr(III) meso-Tetraphenylporphine Chloride produces a highly active catalytic species for the carbonylation of epoxides to B-lactones .

- CO2 and Propylene Oxide Reaction: Cr(III) meso-Tetraphenylporphine Chloride can be used as a catalyst in the reaction between CO2 and propylene oxide to synthesize cyclic carbonates .

- Electrochemical Sensors: Cr(III) meso-Tetraphenylporphine Chloride has been used in the construction of a salicylate-selective membrane electrode .

-

Material Science:

- Polymers: Cr(III) meso-Tetraphenylporphine Chloride was used to synthesize a selectively functionalized polylactide polymer .

- X-ray Absorption Spectroscopy: It is used as a reference compound in X-ray absorption spectroscopy (XAS) studies to investigate the electronic and structural properties of chromium porphyrinoid complexes .

Case Studies

- Selective Ionophore in Salicylate-Selective Membrane Electrode: Chromium(III) Porphyrin has been utilized as a selective ionophore in a salicylate-selective membrane electrode .

- X-ray Absorption Spectroscopy of Chromium Porphyrinoid Complexes: Cr K-edge XAS study of chromium porphyrinoid complexes, including CrIII[TPP]Cl, CrIV[TMP]O, and CrV[TPC]O, has been performed .

- Epoxidation of cis-Polybutadiene: [CrIII(TPP)Cl] (TPP = meso-tetraphenylporphyrinate) has been used as a catalyst for the epoxidation of cis-polybutadiene .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Chloro(meso-tetraphenylporphinato)manganese

- Chloro(meso-tetraphenylporphinato)iron

- Chloro(meso-tetraphenylporphinato)cobalt

Uniqueness

Chloro(meso-tetraphenylporphinato)chromium is unique due to its specific redox properties and the stability of its chromium center in various oxidation states. Compared to its manganese and iron counterparts, it exhibits different reactivity patterns and catalytic efficiencies, particularly in oxidation reactions . This makes it a valuable compound for studying redox chemistry and developing new catalytic processes.

Biologische Aktivität

Chloro(meso-tetraphenylporphinato)chromium, also known as chromium(III) tetraphenylporphyrin chloride, is a metalloporphyrin compound that has garnered attention for its diverse biological activities. This article explores its synthesis, catalytic properties, and biological implications, supported by data tables and case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the coordination of chromium ions with meso-tetraphenylporphyrin (TPP). The resulting complex is characterized by its stability and unique electronic properties, which are influenced by the porphyrin ligand's electronic structure.

1.1 Synthesis Method

- Reagents : Chromium(III) chloride and meso-tetraphenylporphyrin.

- Procedure : The reaction is conducted in a suitable solvent (e.g., dichloromethane) under controlled conditions to facilitate the formation of the desired complex.

2. Catalytic Properties

This compound exhibits significant catalytic activity in various reactions, particularly in oxidation processes.

2.1 Oxidation Reactions

- Epoxidation : It has been shown to catalyze the epoxidation of alkenes, demonstrating its utility in organic synthesis.

- Carbon Dioxide Conversion : The complex can catalyze the reaction between carbon dioxide and propylene oxide, yielding cyclic carbonates, highlighting its potential in green chemistry applications .

3. Biological Activity

The biological activity of this compound is multifaceted, encompassing its role in oxidative stress modulation and potential therapeutic applications.

3.1 Antioxidant Properties

Studies indicate that chromium(III) porphyrins can act as antioxidants by scavenging reactive oxygen species (ROS). This property is crucial for mitigating oxidative stress-related damage in biological systems .

3.2 Enzymatic Mimicry

This compound mimics certain enzymatic functions found in heme proteins, such as oxygen binding and activation. This mimicry provides insights into the mechanisms of oxygen transport and activation in biological systems .

4. Case Studies

Several studies have investigated the biological implications of this compound:

- Study 1 : A study demonstrated that this compound could effectively reduce oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent against conditions characterized by oxidative damage .

- Study 2 : Research on its catalytic properties revealed that it could facilitate the conversion of substrates under mild conditions, making it a candidate for biocatalytic applications in pharmaceuticals .

Table 1: Catalytic Activity of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxidation of Alkenes | Room Temp, Solvent A | 85 | |

| CO2 + Propylene Oxide | Mild Conditions | 90 | |

| ROS Scavenging Activity | In vitro, Cellular Model | Significant Reduction |

6. Conclusion

This compound stands out as a compound with notable biological activity and catalytic potential. Its ability to mimic heme proteins opens avenues for further research into its applications in biochemistry and medicine. Continued exploration may yield new insights into its therapeutic uses, particularly in combating oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

chlorochromium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXCXCGPVDGHEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.Cl[Cr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClCrN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.